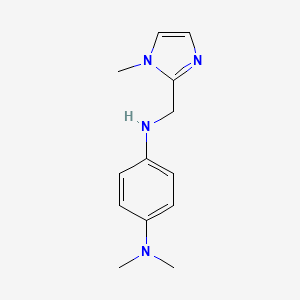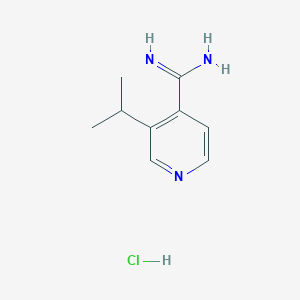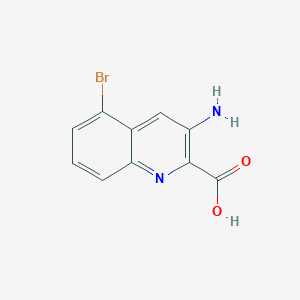
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine is a compound that features both an imidazole ring and a benzene ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the acid-catalyzed methylation of imidazole using methanol . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions on the benzene ring can yield various substituted derivatives.
Applications De Recherche Scientifique
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
4,4’-Bipyridine: A related compound with a similar structure but different functional groups.
Uniqueness
n1,n1-Dimethyl-n4-((1-methyl-1h-imidazol-2-yl)methyl)benzene-1,4-diamine is unique due to its specific combination of an imidazole ring and a benzene ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler or structurally different compounds.
Propriétés
Formule moléculaire |
C13H18N4 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
4-N,4-N-dimethyl-1-N-[(1-methylimidazol-2-yl)methyl]benzene-1,4-diamine |
InChI |
InChI=1S/C13H18N4/c1-16(2)12-6-4-11(5-7-12)15-10-13-14-8-9-17(13)3/h4-9,15H,10H2,1-3H3 |
Clé InChI |
HWWDGHOZSODOGE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CNC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)




![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)


![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)




